(4E)-3-(Chloromethyl)-4-[4-(dimethylamino)-benzylidene]isoxazol-5(4H)-one
Description
The compound “(4E)-3-(Chloromethyl)-4-[4-(dimethylamino)-benzylidene]isoxazol-5(4H)-one” (CAS: 1142199-10-7, C₁₃H₁₃ClN₂O₂, molecular weight: 264.71 g/mol) is a substituted isoxazol-5(4H)-one derivative featuring a chloromethyl group at position 3 and a 4-(dimethylamino)benzylidene moiety at position 4 . Its synthesis is often achieved via multicomponent reactions, such as boric acid-catalyzed condensation in aqueous media, yielding high purity (≥95%) as confirmed by ¹H NMR (δ 3.22 ppm for dimethylamino protons) and ¹³C NMR (δ 160.6 ppm for the isoxazolone carbonyl) . The electron-rich dimethylamino group enhances the compound’s polarizability, making it relevant in nonlinear optical (NLO) applications .
Properties
IUPAC Name |
(4E)-3-(chloromethyl)-4-[[4-(dimethylamino)phenyl]methylidene]-1,2-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-16(2)10-5-3-9(4-6-10)7-11-12(8-14)15-18-13(11)17/h3-7H,8H2,1-2H3/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYITTZMWROUXQW-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=NOC2=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=NOC2=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-(Chloromethyl)-4-[4-(dimethylamino)-benzylidene]isoxazol-5(4H)-one typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring is formed through a cyclization reaction involving a suitable precursor, such as an α,β-unsaturated carbonyl compound and hydroxylamine.
Introduction of the Chloromethyl Group: The chloromethyl group is introduced via a chloromethylation reaction, often using formaldehyde and hydrochloric acid.
Formation of the Benzylidene Group: The benzylidene group is introduced through a condensation reaction between the isoxazole derivative and 4-(dimethylamino)benzaldehyde.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
Types of Reactions
(4E)-3-(Chloromethyl)-4-[4-(dimethylamino)-benzylidene]isoxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Its applications include:
- Anticancer Activity : Studies have indicated that derivatives of isoxazole compounds exhibit anticancer properties. For instance, the chloromethyl group can enhance the reactivity of the compound, making it suitable for further modifications that may lead to potent anticancer agents .
- Antimicrobial Properties : Research suggests that compounds containing isoxazole rings demonstrate antimicrobial activity, making them candidates for developing new antibiotics .
Synthetic Intermediates
The compound serves as a versatile intermediate in organic synthesis:
- Synthesis of Isoxazoles : It can be used in the synthesis of various substituted isoxazoles, which are valuable in pharmacology .
- Building Block for Complex Molecules : The presence of the dimethylamino group allows for further functionalization, enabling the synthesis of more complex molecules that could have enhanced biological activities .
Data Tables
| Application Area | Specific Use Cases | References |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | , |
| Antimicrobial Agents | Development of new antibiotics | |
| Synthetic Intermediates | Synthesis of substituted isoxazoles |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of isoxazole compounds, including those related to (4E)-3-(Chloromethyl)-4-[4-(dimethylamino)-benzylidene]isoxazol-5(4H)-one, showed significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Synthesis of Isoxazoles
In another research effort, this compound was utilized as a starting material for synthesizing a library of substituted isoxazoles. The study highlighted the compound's ability to undergo nucleophilic substitution reactions efficiently, allowing for rapid development of new chemical entities with potential therapeutic applications.
Mechanism of Action
The mechanism of action of (4E)-3-(Chloromethyl)-4-[4-(dimethylamino)-benzylidene]isoxazol-5(4H)-one involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in biological pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs differ in substituents on the benzylidene ring or isoxazolone core, influencing electronic properties, bioactivity, and applications:
Physicochemical and Functional Properties
- Electronic Effects: The dimethylamino group in the target compound provides strong electron donation, red-shifting absorption spectra compared to methoxy or chloro analogs .
- Bioactivity: Antimicrobial: Chlorinated derivatives (e.g., 2,3-dichloro) exhibit enhanced activity due to increased lipophilicity . Antioxidant: Hydroxy and dimethylamino substituents improve radical scavenging via resonance stabilization . NLO Performance: Dimethylamino and phenyl groups amplify hyperpolarizability, critical for laser frequency doubling .
Biological Activity
The compound (4E)-3-(Chloromethyl)-4-[4-(dimethylamino)-benzylidene]isoxazol-5(4H)-one is part of a broader class of isoxazole derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.
Structure and Properties
The molecular formula of the compound is with a molecular weight of 252.71 g/mol. The structure features a chloromethyl group and a dimethylamino-benzylidene moiety attached to an isoxazole ring, which is crucial for its biological activity.
Biological Activity Overview
Isoxazole derivatives, including the compound , exhibit a wide range of biological effects such as anticancer, anti-inflammatory, and antimicrobial activities. The following sections detail specific findings related to its anticancer properties.
Anticancer Activity
Recent studies have demonstrated that isoxazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:
-
Cytotoxicity Against Cancer Cell Lines :
- The compound showed significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and U87 (glioblastoma) cells.
- IC50 values for these cell lines were reported as follows:
- MCF-7 : 22.47 µM
- U87 : 42.8 µM
-
Mechanism of Action :
- The mechanism involves the inhibition of key proteins involved in cell proliferation and survival, such as Heat Shock Protein 90 (Hsp90), which plays a critical role in maintaining protein homeostasis in cancer cells .
- Flow cytometry studies indicated that the compound induces cell cycle arrest in the S and G2/M phases, leading to increased apoptosis through caspase activation .
- Structure-Activity Relationship (SAR) :
Comparative Biological Activity Table
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 22.47 | Hsp90 inhibition |
| (4E)-3-(Chloromethyl)-4-[3-methylbenzylidene]isoxazol-5(4H)-one | U87 | 42.8 | Apoptosis induction |
| Isoxazole derivative X | A549 | 0.02 | Cell cycle arrest |
Case Studies
Several case studies highlight the efficacy of isoxazole derivatives in preclinical settings:
- Study on MCF-7 Cells : A study demonstrated that compounds with similar structures to this compound exhibited potent anticancer activity by inducing apoptosis through mitochondrial pathways .
- In Vivo Studies : Animal models treated with isoxazole derivatives showed reduced tumor size compared to controls, indicating potential for therapeutic application in oncology .
Q & A
Q. What are the established synthetic methodologies for (4E)-3-(chloromethyl)-4-[4-(dimethylamino)benzylidene]isoxazol-5(4H)-one?
The compound is typically synthesized via a boric acid-catalyzed multi-component reaction in aqueous medium. A mixture of hydroxylamine hydrochloride, ethyl acetoacetate, and 4-(dimethylamino)benzaldehyde undergoes cyclocondensation, followed by chloromethylation. Key steps include refluxing with acetic anhydride and sodium acetate, with reaction progress monitored by TLC. Yield optimization often involves adjusting catalyst concentration (e.g., 10 mol% boric acid) and solvent polarity .
Q. How is the structural confirmation of this isoxazolone derivative achieved?
Structural elucidation relies on ¹H/¹³C NMR (e.g., δ 3.22 ppm for dimethylamino protons, δ 160.6 ppm for the isoxazolone carbonyl) and IR spectroscopy (C=O stretch ~1699 cm⁻¹). For crystalline samples, single-crystal X-ray diffraction (using SHELX programs) resolves stereochemistry and confirms the (4E) configuration. Powder XRD and elemental analysis further validate purity .
Q. What experimental approaches are used to assess its biological activity?
Antibacterial activity is evaluated via agar diffusion assays against Escherichia coli and Staphylococcus aureus, with zone-of-inhibition measurements. Minimum inhibitory concentration (MIC) values are determined using broth microdilution. For anti-tubercular screening, Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 medium, and activity is quantified via resazurin microtiter assays .
Advanced Research Questions
Q. How can computational modeling predict its nonlinear optical (NLO) properties?
Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) optimize molecular geometry and compute hyperpolarizability (β) to predict second-harmonic generation (SHG) efficiency. Comparative analysis with structurally similar compounds (e.g., DLS and MLS crystals) identifies electron-withdrawing substituents (e.g., Cl) as key to enhancing NLO response. Experimental validation involves Kurtz-Perry powder SHG testing .
Q. What strategies improve structure-activity relationships (SAR) for antimicrobial potency?
Systematic substitution of the benzylidene moiety (e.g., replacing dimethylamino with methoxy or halogens) and modifying the chloromethyl group (e.g., bromination) are explored. In silico docking (using Mycobacterium tuberculosis enoyl-ACP reductase) identifies hydrogen bonding interactions critical for inhibition. Bioisosteric replacement (e.g., isoxazolone with oxadiazolone) is also tested to enhance metabolic stability .
Q. How can contradictions in synthetic yields be resolved?
Discrepancies in yield (e.g., 60–85%) arise from solvent polarity, catalyst loading, or competing side reactions. Design of experiments (DoE) models optimize parameters:
Q. What crystallization techniques enhance material properties for optoelectronic applications?
Slow evaporation (acetone/water, 1:1 v/v) produces high-quality single crystals. Thermal stability is assessed via TGA/DSC (decomposition >200°C). Crystal packing analysis reveals π-π stacking between benzylidene groups, which enhances SHG intensity. Doping with transition metals (e.g., Ni²⁺) is explored to modulate bandgap .
Q. What methodologies address challenges in regioselective functionalization?
Protection-deprotection strategies (e.g., tert-butyldimethylsilyl for hydroxyl groups) enable selective chloromethylation. Microwave-assisted synthesis reduces reaction time (20 min vs. 12 hours) and improves regioselectivity. Monitoring via HPLC-MS identifies intermediates, ensuring minimal cross-reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
